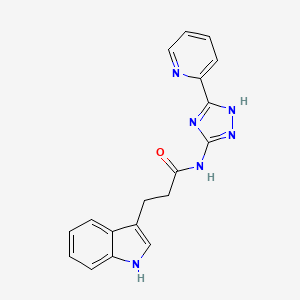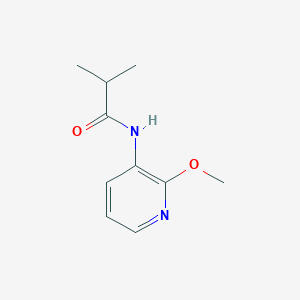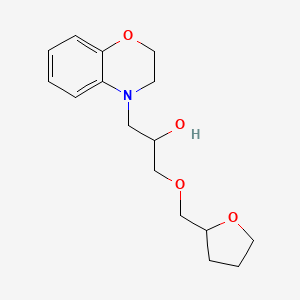
(4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone, also known as 4-ANPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. It is primarily used as an intermediate in the synthesis of fentanyl, a powerful synthetic opioid pain reliever. However, 4-ANPP has also been studied for its unique properties and potential therapeutic uses beyond its role in fentanyl synthesis.
Mecanismo De Acción
The exact mechanism of action of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone is not fully understood, but it is believed to act on the mu-opioid receptor, a key target for many opioid drugs. However, unlike traditional opioids, (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone may also interact with other receptors in the brain, such as the dopamine and serotonin receptors, which could contribute to its unique properties and potential therapeutic uses.
Biochemical and Physiological Effects:
Studies have shown that (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has a high affinity for the mu-opioid receptor, resulting in potent analgesic effects. However, unlike traditional opioids, it has a lower risk of respiratory depression and overdose, making it a potentially safer alternative. Additionally, (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting it may have potential therapeutic uses in the treatment of substance use disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone is its relatively simple synthesis method, which has been extensively studied and optimized. Additionally, its unique properties and potential therapeutic uses make it an interesting target for further research. However, one limitation is its potential for abuse, as it is an intermediate in the synthesis of fentanyl, a highly potent and addictive opioid. Therefore, caution must be taken when handling and studying (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone in the lab.
Direcciones Futuras
There are several potential future directions for research on (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone. One area of interest is its potential therapeutic uses beyond pain and addiction, such as in the treatment of depression or anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other receptors in the brain. Finally, given its potential for abuse, research on ways to safely handle and store (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone in the lab is also important.
Métodos De Síntesis
The synthesis of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone involves a multi-step process that typically begins with the reaction of 3-fluoroacetophenone and aniline in the presence of a catalyst, followed by a series of purification steps to obtain the final product. This method has been extensively studied and optimized, resulting in efficient and reliable production of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone.
Aplicaciones Científicas De Investigación
(4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has been studied for its potential therapeutic uses, particularly in the treatment of pain and addiction. It has been shown to have potent analgesic effects in animal models, and may offer a safer alternative to traditional opioid pain relievers due to its lower risk of respiratory depression and overdose. Additionally, (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has been studied for its potential to reduce drug-seeking behavior in animal models of addiction, suggesting it may have applications in the treatment of substance use disorders.
Propiedades
IUPAC Name |
(4-anilinopiperidin-1-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-15-6-4-5-14(13-15)18(22)21-11-9-17(10-12-21)20-16-7-2-1-3-8-16/h1-8,13,17,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWZCAPKBFEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)



![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)


![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)

![N-[1-(3-nitrophenyl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine](/img/structure/B7527381.png)
![2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)